N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide -

N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Catalog Number: EVT-6097153
CAS Number:
Molecular Formula: C23H31N5O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chemokine receptor 5 (CCR5) antagonists are a class of small molecule drugs that block the CCR5 receptor, a protein found on the surface of certain immune cells. [, ] These antagonists are primarily known for their role in inhibiting the entry of human immunodeficiency virus type 1 (HIV-1) into host cells. [, ] CCR5 acts as a co-receptor, along with the CD4 receptor, for HIV-1 to enter and infect cells. By blocking CCR5, these antagonists prevent HIV-1 from binding to the cell surface and establishing infection. [, ]

Synthesis Analysis

The synthesis of CCR5 antagonists, including those structurally similar to the provided compound, often involves multi-step organic synthesis pathways. [] A common strategy involves building the core piperazine ring system, followed by attaching the various substituents. [] Specific synthetic methodologies may vary depending on the target molecule and desired substituents. [] The literature highlights the importance of optimizing benzylic substituents to control receptor selectivity and potency. []

Molecular Structure Analysis

CCR5 antagonists typically feature a core piperazine ring system, often substituted at various positions. [, ] The provided compound shares this core structure, with additional substituents including a 4,6-dimethyl-2-pyrimidinyl group and a 2-ethoxybenzyl group. The spatial arrangement of these substituents and their interactions with the CCR5 binding site are crucial for determining the antagonist's potency and selectivity. []

Chemical Reactions Analysis

The chemical reactions involved in synthesizing CCR5 antagonists depend on the specific target molecule and desired substituents. [] Common reactions include amide bond formation, alkylation, and various heterocycle synthesis methods. [] The provided literature does not detail the specific reactions for synthesizing the given compound, but the general principles of organic synthesis apply. []

Mechanism of Action

CCR5 antagonists exert their antiviral effect by binding to the CCR5 receptor on the surface of immune cells, thereby preventing HIV-1 from using this receptor as a co-receptor for entry. [, ] They bind to an allosteric site on CCR5, meaning they do not directly compete with chemokine binding but rather induce a conformational change that prevents HIV-1 binding. [] The exact binding site and mechanism of action may vary among different CCR5 antagonists. [] Some antagonists demonstrate probe-dependent effects, blocking the binding of one chemokine while having little effect on another. [] For example, 873140 blocks the binding of CCL3 (MIP-1α) but not CCL5 (RANTES). [] This suggests a complex interplay between the allosteric antagonist and the receptor, differentially affecting its interactions with different ligands. []

Future Directions
  • Developing more potent and selective CCR5 antagonists: Ongoing efforts focus on synthesizing and evaluating new derivatives with improved binding affinity and selectivity for CCR5. []
  • Investigating novel mechanisms of action: Research is needed to fully understand the complex allosteric interactions between CCR5 antagonists and the receptor, potentially leading to the design of more effective drugs. []
  • Exploring therapeutic applications beyond HIV-1: The role of CCR5 in other diseases, such as inflammatory and autoimmune disorders, warrants further investigation to assess the potential of CCR5 antagonists in these areas. []
  • Addressing the emergence of HIV-1 resistance: Mutations in the CCR5 gene can confer resistance to CCR5 antagonists. [] Research is needed to develop strategies to overcome this resistance and maintain the effectiveness of these drugs.

4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and Derivatives

Compound Description: This research investigates a series of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide derivatives for their broad-spectrum antiretroviral activity. These compounds exhibited potent inhibition of HIV-1 replication in MT-4 cells . The study further suggests that these compounds interfere with various stages of the HIV replication cycle, including virus entry, integrase activity, and adsorption to host cells.

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: This compound, known as Sch-417690/Sch-D, is a potent and highly selective CCR5 antagonist with excellent oral bioavailability in rats and monkeys . It acts as a potent inhibitor of HIV-1 entry into target cells and is currently in clinical trials.

2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

Compound Description: NIP-101 is a potent calcium antagonist, its optical isomers were synthesized and evaluated for their calcium antagonistic and hypotensive activities . The research highlights the importance of stereochemistry in the biological activity of these compounds.

Properties

Product Name

N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

IUPAC Name

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H31N5O3/c1-4-31-20-8-6-5-7-18(20)15-28-12-11-25-23(30)19(28)14-22(29)24-10-9-21-26-16(2)13-17(3)27-21/h5-8,13,19H,4,9-12,14-15H2,1-3H3,(H,24,29)(H,25,30)

InChI Key

RHVUMSBBEVBLEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCC3=NC(=CC(=N3)C)C

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCC3=NC(=CC(=N3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.